Deschlorodiazepam

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

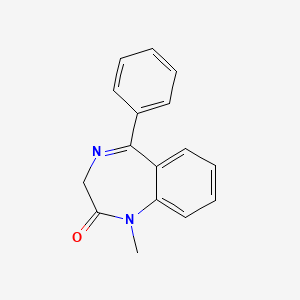

1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZWYQYDWCXHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346661 |

Source

|

| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-65-9 |

Source

|

| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deschlorodiazepam (Nordiazepam)

Disclaimer: The synthesis of psychoactive substances is subject to strict legal regulations in many jurisdictions. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be used for illicit activities.

This technical guide provides a detailed overview of a common synthesis pathway for 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a compound commonly known as nordiazepam or desmethyldiazepam. While the user requested information on "deschlorodiazepam," the available scientific literature predominantly focuses on the synthesis of its chlorinated analog, nordiazepam, which is a significant metabolite of diazepam and other benzodiazepines. It is presumed that the user's interest lies in this widely studied compound.

Synthesis Pathway Overview

The primary and well-documented method for synthesizing nordiazepam involves a two-step process starting from 2-amino-5-chlorobenzophenone. The first step is an acylation reaction with chloroacetyl chloride to form an amide intermediate. This is followed by a ring-closure reaction using ammonia and hexamethylenetetramine to yield the final benzodiazepine structure.

A visual representation of this synthetic route is provided below:

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of nordiazepam, based on reported experimental protocols.

| Step | Reactant 1 | Reactant 2 | Solvent(s) | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (approx.) |

| 1. Acylation | 2-Amino-5-chlorobenzophenone (46 g) | Chloroacetyl Chloride (20 mL) | Chloroform (200 mL, dry) | - | 1 hour | Room Temperature | High |

| 2. Ring Closure | 2-(Chloroacetamido)-5-chlorobenzophenone | - | Ethanol, THF, Toluene | Ammonia, Hexamethylenetetramine (58 g), p-Toluenesulfonic acid | 8 hours total | Reflux | ~90% (crude) |

Experimental Protocols

Step 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone [1]

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 46 g of 2-amino-5-chlorobenzophenone in 200 mL of dry chloroform.

-

Addition of Reagent: While stirring, add 20 mL of chloroacetyl chloride dropwise over a period of 10 minutes. The solution will warm, and HCl gas will evolve.

-

Reaction: Continue stirring for an additional hour at room temperature.

-

Work-up: After one hour, remove the solvent completely using a rotary evaporator. To ensure complete removal of any residual acid, add 100 mL of fresh, dry chloroform to the yellow-orange residue and evaporate again. The resulting product is 2-(chloroacetamido)-5-chlorobenzophenone.

Step 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-benzo-1,4-diazepin-2-one (Nordiazepam) [1]

-

Preparation of Ammoniated Ethanol: Generate ammonia gas by dripping 400 mL of 25% aqueous ammonia solution onto 250 g of sodium hydroxide over 2 hours. Bubble the evolved ammonia gas through 1000 mL of ice-cooled 95% ethanol until saturation.

-

Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser, combine the crude 2-(chloroacetamido)-5-chlorobenzophenone from the previous step, the prepared ammonia-saturated ethanol, 58 g of hexamethylenetetramine (hexamine), and 150 mL of tetrahydrofuran (THF).

-

First Reflux: Stir the suspension and heat it to reflux on an oil bath for 6 hours. During this time, the solids should dissolve.

-

Solvent Removal: After reflux, distill off the volatile components under vacuum.

-

Azeotropic Distillation: Add a few crystals (approximately 200 mg) of para-toluenesulfonic acid and 250 mL of toluene to the flask. Reflux the mixture with a Dean-Stark apparatus to azeotropically remove water for 2 hours.

-

Crystallization and Isolation: After cooling the mixture to 70°C, add 150 mL of hot (75°C) water with stirring. Allow the mixture to cool to room temperature. The flask may need to be shaken vigorously to break up any lumps.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid twice with 100 mL of water (20°C) and then with 25 mL of ice-cold toluene (0°C).

-

Drying: Dry the product on a glass dish for 24 hours. The reported yield of the crude product is approximately 50 g, with a purity of about 90% nordiazepam.[1]

Alternative Synthesis Approaches

Research has also explored continuous flow synthesis methods for benzodiazepines, including nordiazepam.[2] These methods can offer advantages in terms of safety, scalability, and reaction control. Another approach involves the reaction of 2-amino-5-chloro-benzophenone with glycine ester hydrochloride in dry pyridine.[3]

It is important to note that variations in reagents, reaction conditions, and purification techniques can significantly impact the overall yield and purity of the final product. The protocols provided here represent a well-documented laboratory-scale synthesis. Industrial-scale production may utilize different methodologies.

References

Chemical Characterization of Deschlorodiazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschlorodiazepam (1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical characterization, including its physicochemical properties, detailed analytical methodologies for its identification and quantification, and an exploration of its primary mechanism of action. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of benzodiazepine-related compounds.

Introduction

This compound is an analogue of diazepam, lacking the chlorine substituent on the phenyl ring. As a member of the benzodiazepine class, it is categorized as an analytical reference standard and is utilized in forensic and research applications.[1][2] A thorough understanding of its chemical and analytical profile is essential for its accurate identification, quantification, and for elucidating its pharmacological properties.

Physicochemical Properties

This compound is a solid that appears as a light yellow to brown substance.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄N₂O | [4] |

| Molecular Weight | 250.30 g/mol | [4] |

| CAS Number | 3034-65-9 | [4] |

| Appearance | Light yellow to brown solid | [3] |

| Purity (NMR) | ≥95.0% | [3] |

| Solubility | DMSO: 25 mg/mL (99.88 mM; requires sonication) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification.

-

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is expected to fragment in a manner characteristic of benzodiazepines. Common fragmentation pathways for diazepam, a structurally similar compound, involve the loss of CO, Cl, and rearrangements of the diazepine ring, which can serve as a guide for interpreting the mass spectrum of this compound.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. Key expected absorptions are related to the carbonyl group and the carbon-nitrogen double bond of the diazepine ring.

-

Characteristic Absorptions: For benzodiazepines closely related to diazepam, a very strong IR absorption band near 1690 cm⁻¹ is attributed to the C=O stretching mode, and a strong line near 1610 cm⁻¹ in Raman spectra is assigned to the C=N stretch of the diazepine ring.[8]

Chromatographic Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of benzodiazepines. Due to the thermal lability of some benzodiazepines, derivatization may be employed to improve chromatographic performance and sensitivity.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of benzodiazepines and their metabolites in complex matrices like plasma and urine.[10][11][12][13][14]

Synthesis

While a specific, detailed, and publicly available synthesis protocol for this compound (1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is not extensively documented in the provided search results, the synthesis of 1,4-benzodiazepine derivatives is a well-established area of organic chemistry.

Metabolism

This compound is a metabolite of the designer benzodiazepine diclazepam. The metabolism of diclazepam also produces other pharmaceutically prescribed benzodiazepines like delorazepam, lormetazepam, and lorazepam, which can complicate the identification of the parent drug.[15] The metabolic pathways of related benzodiazepines like chlordiazepoxide often involve N-demethylation and hydroxylation.[16]

Mechanism of Action: Signaling Pathway

Like other benzodiazepines, this compound is expected to exert its effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Experimental Protocols

The following sections provide generalized experimental protocols for the characterization of benzodiazepines, which can be adapted for this compound.

NMR Spectroscopy

A general procedure for acquiring NMR spectra of 1,5-benzodiazepine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[17]

-

¹H NMR Parameters:

-

¹³C NMR Parameters:

-

Data Processing: The acquired spectra are subjected to phase correction, baseline correction, and referencing to an internal standard (e.g., TMS at 0.00 ppm).[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS method for benzodiazepine analysis involves:

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction may be used to isolate the analyte from the matrix. Derivatization may be performed to improve volatility and thermal stability.[9]

-

GC Conditions:

-

Column: A non-polar or medium-polarity column is typically used (e.g., 5% phenyl-methylpolysiloxane).[18]

-

Carrier Gas: Helium.[18]

-

Temperature Program: An oven temperature gradient is used to separate the compounds. A representative program might start at 60°C and ramp up to 320°C.[18]

-

Injection Mode: Splitless injection is common for trace analysis.[18]

-

-

MS Conditions:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A representative LC-MS/MS method for benzodiazepine analysis is as follows:

-

Sample Preparation: For biological samples, an enzymatic hydrolysis step may be included to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10][12]

-

LC Conditions:

-

MS/MS Conditions:

Conclusion

This technical guide has synthesized the available information on the chemical characterization of this compound. While its fundamental properties and analytical methodologies are generally understood within the context of the benzodiazepine class, a notable gap exists in the public domain regarding specific, detailed spectroscopic data. Further research to fully elucidate and publish the ¹H NMR, ¹³C NMR, mass fragmentation, and IR spectral details of this compound would be of significant value to the scientific community. The provided experimental protocols offer a robust starting point for researchers aiming to perform such characterizations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Fourier transform-Raman and infrared vibrational study of delorazepam, fludiazepam, flurazepam, and tetrazepam [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Item - Diclazepam and its metabolites: a chemometric interpretation - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. gcms.cz [gcms.cz]

- 19. Making sure you're not a bot! [mostwiedzy.pl]

Spectroscopic Profile of Deschlorodiazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Deschlorodiazepam (1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one), a benzodiazepine derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

¹³C NMR Spectroscopic Data

Similar to the ¹H NMR data, a complete, assigned ¹³C NMR dataset for this compound is not available in the public domain through the conducted searches. However, based on the structure of this compound, one would expect to observe distinct signals for each of the 16 carbon atoms in its ¹³C NMR spectrum. The carbonyl carbon of the lactam ring would be significantly downfield (typically δ 160-180 ppm). The aromatic carbons would resonate in the δ 120-150 ppm region, while the aliphatic carbons of the diazepine ring and the N-methyl group would appear at higher field strengths.

Experimental Protocol for NMR Analysis

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of benzodiazepine compounds like this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

¹H NMR Spectrometer Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Spectral Width: 0-15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

¹³C NMR Spectrometer Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features.

IR Spectroscopic Data

An Attenuated Total Reflectance (ATR) IR spectrum is available for 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (this compound). The spectrum displays key absorption bands that are characteristic of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1680 | Strong | C=O stretch (amide/lactam) |

| ~1605 | Strong | C=N stretch (imine) |

| ~1480, ~1440 | Medium | Aromatic C=C stretching |

| ~1330 | Medium | C-N stretch |

| ~760, ~700 | Strong | C-H out-of-plane bending (aromatic) |

Note: The exact peak positions and intensities may vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).

Experimental Protocol for FTIR Analysis

A common method for obtaining an IR spectrum of a solid sample like this compound is using an FTIR spectrometer with an ATR accessory.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for its identification and structural confirmation.

Mass Spectrometric Data

The nominal molecular weight of this compound (C₁₆H₁₄N₂O) is 250.3 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 250. The fragmentation pattern of benzodiazepines is often complex and can involve rearrangements. Common fragmentation pathways for diazepam and related compounds include the loss of CO, HCN, and cleavage of the diazepine ring. While a specific mass spectrum for this compound was not found in the searched results, Cayman Chemical maintains a GC-MS spectral library that may contain this data.[2] For the closely related compound diazepam, common fragments are observed at m/z 256, 255, 221, and 193.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of benzodiazepines.

Sample Preparation:

-

Dissolve the this compound sample in a suitable organic solvent, such as methanol or ethyl acetate.

-

For analysis in complex matrices (e.g., biological fluids), a prior extraction step (e.g., solid-phase extraction) may be necessary.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is commonly used.

-

Injector Temperature: 250-280 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150 °C, holding for 1 minute, then ramping to 300 °C at a rate of 10-20 °C/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230-250 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Deschlorodiazepam

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Deschlorodiazepam, also known as Delorazepam or Chlordesmethyldiazepam, is a benzodiazepine derivative.[1] It is an active metabolite of other benzodiazepines such as diclazepam and cloxazolam.[1] Like other compounds in its class, this compound exhibits anxiolytic, anticonvulsant, skeletal muscle relaxant, and hypnotic properties.[1][2] This technical guide provides a detailed overview of the in vitro pharmacological profile of this compound, focusing on its interaction with the primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor. The document outlines its mechanism of action, binding and functional activity profiles, and detailed experimental protocols for its characterization.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

This compound exerts its pharmacological effects by acting as a positive allosteric modulator (PAM) of the GABA-A receptor.[3][4] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[3][5] This influx leads to hyperpolarization of the neuron, reducing its excitability and resulting in an overall inhibitory effect on the central nervous system.[3][6]

This compound binds to a specific site on the receptor, known as the benzodiazepine (BZD) site, which is distinct from the GABA binding site.[3][7] The BZD site is located at the interface between the α and γ subunits of the receptor complex.[7][8] By binding to this site, this compound does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening.[7][9] This potentiation of GABAergic inhibition underlies the therapeutic and psychoactive effects of the compound.[3]

Visualized Signaling Pathway

The following diagram illustrates the modulatory action of this compound on the GABA-A receptor.

Binding Profile

The binding affinity of a compound for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. For benzodiazepines, affinity is often determined using radioligand displacement assays where the test compound competes with a radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]flumazenil) for the BZD binding site on the GABA-A receptor.[10]

Data Presentation: GABA-A Receptor Subtype Binding Affinity

The GABA-A receptors are a heterogeneous family of receptors composed of different subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). Different benzodiazepines can exhibit varying affinities for these subtypes, which is believed to underlie their distinct pharmacological profiles (e.g., α1-containing receptors are associated with sedation, while α2/α3 are linked to anxiolysis).[7][11]

| Receptor Subtype | Kᵢ (nM) for this compound |

| α1β3γ2 | Data not available in search results |

| α2β3γ2 | Data not available in search results |

| α3β3γ2 | Data not available in search results |

| α5β3γ2 | Data not available in search results |

| Table 1: Summary of this compound binding affinities. Specific quantitative Kᵢ values for this compound at various GABA-A receptor subtypes were not available in the searched literature. This table serves as a template for such data. |

Experimental Protocol: Radioligand Displacement Assay

This protocol describes a general method for determining the binding affinity of a test compound like this compound at GABA-A receptors expressed in cell lines or native tissue.

1. Membrane Preparation:

-

Source: Use either whole rat brain cortical tissue or Human Embryonic Kidney (HEK-293) cells transiently transfected to express specific recombinant rat GABA-A receptor subtypes (e.g., αxβ3γ2).[10]

-

Homogenization: Homogenize the tissue or cells in a cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Washing: Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous substances.

-

Storage: Resuspend the final pellet in buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C until use.

2. Binding Assay:

-

Reaction Mixture: In a final volume of 0.5 mL, combine the membrane preparation (e.g., 100 µg protein), a fixed concentration of radioligand (e.g., 1-2 nM [³H]flunitrazepam or [³H]flumazenil), and varying concentrations of the unlabeled test compound (this compound).[10]

-

Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or 30°C).

-

Controls:

- Total Binding: Membrane + radioligand (no competitor).

- Non-specific Binding (NSB): Membrane + radioligand + a high concentration of an unlabeled BZD (e.g., 10 µM Diazepam) to saturate all specific binding sites.

3. Separation and Quantification:

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Measurement: Place the filters in scintillation vials with scintillation cocktail. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualized Workflow: Radioligand Binding Assay

Functional Activity Profile

Functional assays measure the effect of a compound on receptor function. For a GABA-A PAM, this involves quantifying the enhancement of GABA-induced chloride currents. The key parameters are potency (EC₅₀), the concentration of the compound that produces 50% of its maximal effect, and efficacy, the maximum effect the compound can produce. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC), are the gold standard for this purpose.[6][12]

Data Presentation: GABA-A Receptor Functional Activity

While specific EC₅₀ values were not found, qualitative data indicates that this compound (as chlornordiazepam) exhibits a degree of selectivity for different α-subunits.[11] It potentiates GABA-evoked currents at α2- and α3-containing receptors but does not increase the current amplitude at α1-containing receptors, though it does prolong the current decay time.[11] This profile suggests a potentially lower sedative potential compared to non-selective benzodiazepines.[7][11]

| Receptor Subtype | EC₅₀ (nM) | Max Efficacy (% of Diazepam) | Functional Effect |

| α1β2γ2 | Data not available | Data not available | No change in current amplitude; increased current decay time.[11] |

| α2β2γ2 | Data not available | Data not available | Potentiation of GABA-evoked current amplitude.[11] |

| α3β2γ2 | Data not available | Data not available | Potentiation of GABA-evoked current amplitude.[11] |

| α5β2γ2 | Data not available | Data not available | Data not available in search results |

| Table 2: Summary of this compound functional activity. This table includes qualitative findings and serves as a template for quantitative EC₅₀ and efficacy data. |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

This protocol outlines the use of TEVC on Xenopus laevis oocytes to measure the functional modulation of specific GABA-A receptor subtypes by this compound.

1. Oocyte Preparation and Receptor Expression:

-

Harvesting: Surgically harvest oocytes from a female Xenopus laevis frog.

-

Defolliculation: Treat the oocytes with collagenase to remove the follicular cell layer.

-

cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., human or rat α1, β2, and γ2).

-

Incubation: Incubate the injected oocytes for 2-7 days at ~16-18°C in a suitable medium (e.g., ND96) to allow for receptor expression on the oocyte membrane.

2. Electrophysiological Recording:

-

Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

-

Impaling: Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for measuring membrane voltage and one for injecting current.

-

Voltage Clamp: Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV to -80 mV) using a TEVC amplifier.

3. Data Acquisition:

-

GABA Application: Apply a baseline concentration of GABA that elicits a small, submaximal current (e.g., GABA EC₃ - EC₂₀). This is the control response.

-

Co-application: After a washout period, co-apply the same concentration of GABA along with a specific concentration of this compound.

-

Measurement: Record the peak amplitude of the GABA-induced chloride current in the absence and presence of the modulator. The potentiation is the ratio of the current in the presence of the drug to the control current.

-

Dose-Response Curve: Repeat the co-application with a range of this compound concentrations to generate a dose-response curve.

4. Data Analysis:

-

Calculate Potentiation: For each concentration, calculate the percent potentiation: ((I_drug / I_control) - 1) * 100, where I_drug is the current in the presence of this compound and I_control is the current with GABA alone.

-

Determine EC₅₀ and Efficacy: Fit the dose-response data to a sigmoidal equation using non-linear regression to determine the EC₅₀ (potency) and the maximum potentiation (efficacy).

Visualized Workflow: Two-Electrode Voltage Clamp (TEVC) Assay

Conclusion

References

- 1. Delorazepam - Wikipedia [en.wikipedia.org]

- 2. trial.medpath.com [trial.medpath.com]

- 3. What is the mechanism of Delorazepam? [synapse.patsnap.com]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage dependent allosteric modulation of IPSCs by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The diazepam binding inhibitor’s modulation of the GABA-A receptor is subunit-dependent | bioRxiv [biorxiv.org]

Preliminary In Vivo Effects of Deschlorodiazepam and Structurally Related Designer Benzodiazepines in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the in vivo effects of Deschlorodiazepam in animal models is currently limited in publicly accessible literature. Therefore, this guide summarizes the available information and supplements it with data from structurally related and more extensively studied designer benzodiazepines, such as Etizolam, Flubromazolam, and Clonazolam. This approach provides a comparative framework to infer the potential pharmacological profile of this compound and offers a methodological blueprint for its future investigation.

Introduction

This compound is a synthetic benzodiazepine and a structural analog of diazepam. Like other benzodiazepines, its mechanism of action is believed to involve the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor.[1][2] This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, myorelaxant, and anticonvulsant properties. The emergence of this compound and other "designer" benzodiazepines on the novel psychoactive substances (NPS) market presents a significant challenge to public health and necessitates a thorough understanding of their pharmacological and toxicological profiles.[3][4] This technical guide provides an in-depth overview of the preliminary in vivo effects of this compound and its analogs in animal models, focusing on quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action: GABAA Receptor Modulation

Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.

Quantitative Data from In Vivo Animal Studies

The following tables summarize quantitative data from studies on designer benzodiazepines in rodent models. These findings offer insights into the potential dose-dependent effects of this compound.

Table 1: Behavioral Effects of Etizolam in Mice

| Animal Model | Test | Dose (mg/kg, i.p.) | Observed Effect | Reference |

| Mice | Predator Odor-Induced Cutaneous Temperature Decrease | 5 | Attenuation of temperature decrease | [5] |

| Mice | Spinal Cord Injury | 0.5 | Improved locomotor function | [6] |

| Mice | Anticonvulsant Activity | Not specified | No tolerance development with chronic use | [7] |

Table 2: Effects of Flubromazepam in Mice

| Animal Model | Test | Dose (mg/kg, i.p.) | Observed Effect | Reference |

| Mice | Conditioned Place Preference (CPP) | 0.01 and 0.1 | Indication of dependence potential | [2] |

Table 3: Blood Concentrations of Clonazolam in Forensic Cases (for reference)

| Population | Median Concentration (mg/L) | Range (mg/L) | Reference |

| Impaired Drivers | 0.0053 | 0.0019–0.011 | [8] |

| DUID Cases | 0.004 (median) | 2.0-10 (ng/mL) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key behavioral assays used to evaluate the in vivo effects of benzodiazepines.

Predator Odor-Induced Stress Response

This model assesses the anxiolytic effects of a compound by measuring its ability to mitigate a stress-induced physiological response.

Protocol:

-

Animals: Male mice are individually housed and acclimatized to the experimental room.

-

Drug Administration: Etizolam or vehicle is administered intraperitoneally (i.p.) at the desired dose (e.g., 5 mg/kg).[5]

-

Stress Induction: After a set pre-treatment time, mice are exposed to a synthetic predator odor, such as a mixture of pyrazine analogues.[5]

-

Measurement: Cutaneous temperature is monitored using a non-invasive infrared thermography camera before and after odor exposure.

-

Endpoint: The primary endpoint is the change in cutaneous temperature, with anxiolytic compounds expected to attenuate the stress-induced temperature drop.[5]

Conditioned Place Preference (CPP)

The CPP paradigm is utilized to assess the rewarding or aversive properties of a drug, providing an indication of its abuse potential.

Protocol:

-

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers.

-

Pre-Conditioning (Day 1): Animals are allowed to freely explore all chambers to determine any baseline preference.

-

Conditioning (Days 2-5): For two alternating days, animals receive a drug injection (e.g., flubromazepam 0.01 or 0.1 mg/kg, i.p.) and are confined to one of the outer chambers.[2] On the other two days, they receive a vehicle injection and are confined to the opposite chamber.

-

Test (Day 6): In a drug-free state, animals are placed in the central chamber and allowed free access to all compartments.

-

Endpoint: The time spent in the drug-paired chamber versus the vehicle-paired chamber is measured. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Locomotor Function Assessment in Spinal Cord Injury (SCI)

This protocol evaluates the potential of a substance to promote functional recovery following central nervous system injury.

Protocol:

-

Animals: Mice are subjected to a laminectomy and a subsequent spinal cord contusion injury.

-

Treatment: Commencing the day after injury, mice receive daily i.p. injections of etizolam (0.5 mg/kg) or saline for a defined period (e.g., 7 days).[6]

-

Behavioral Assessment: Locomotor function is periodically evaluated using a standardized rating scale, such as the Basso Mouse Scale (BMS).

-

Histological and Molecular Analysis: At the end of the treatment period, spinal cord tissue is collected to quantify levels of inflammatory cytokines.

-

Endpoints: Primary endpoints include improvements in locomotor scores and reductions in neuroinflammation in the spinal cord.[6]

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is critical for interpreting its in vivo effects and predicting its duration of action and potential for accumulation. While specific animal pharmacokinetic data for this compound is scarce, studies on related compounds like flubromazepam indicate a prolonged half-life, which may contribute to an increased risk of overdose.[2] For instance, the terminal elimination half-life of flubromazolam in a human study was estimated to be 10-20 hours.[10]

Discussion and Future Directions

The available data on designer benzodiazepines suggest that this compound likely possesses anxiolytic, sedative, and potentially rewarding effects in vivo. The provided experimental protocols serve as a robust framework for future preclinical studies aimed at definitively characterizing its pharmacological and toxicological profile.

Future research should prioritize:

-

Direct in vivo studies on this compound: To determine its dose-response relationship for anxiolytic, sedative, myorelaxant, and anticonvulsant effects using established rodent models.

-

Comprehensive pharmacokinetic analysis: To elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal models.

-

Abuse liability testing: To formally assess its rewarding properties and potential for dependence.

-

Toxicology studies: To determine its acute and chronic toxicity, including potential cardiotoxic effects as observed with some analogs.[2]

By systematically applying these established methodologies, the scientific community can generate the crucial data needed to understand the risks associated with this compound and inform public health and regulatory responses.

References

- 1. researchgate.net [researchgate.net]

- 2. The designer benzodiazepine, flubromazepam, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etizolam attenuates the reduction in cutaneous temperature induced in mice by exposure to synthetic predator odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intraperitoneal Administration of Etizolam Improves Locomotor Function in Mice After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low tolerance and dependence liabilities of etizolam: molecular, functional, and pharmacological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.who.int [cdn.who.int]

- 9. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flubromazolam overdose: A review of a new designer benzodiazepine and the role of flumazenil - PMC [pmc.ncbi.nlm.nih.gov]

Deschlorodiazepam: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschlorodiazepam (also known as chlordesmethyldiazepam or delorazepam) is a benzodiazepine derivative with known anxiolytic, anticonvulsant, sedative, and myorelaxant properties.[1][2] As a member of the benzodiazepine class, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] This document provides a detailed overview of this mechanism, supported by available quantitative data, comprehensive experimental protocols for its investigation, and visualizations of the core pathways and workflows.

While this compound has been pharmacologically characterized in vivo, specific quantitative in vitro data, such as receptor binding affinity (Kᵢ) and functional potentiation (EC₅₀), are not extensively reported in publicly available scientific literature. Therefore, this guide presents the available in vivo data for this compound and utilizes data from its parent compound, diazepam, as a representative example for in vitro receptor interactions to provide a comprehensive mechanistic context.

Quantitative Data Presentation

In Vivo Pharmacological Profile of this compound

The following table summarizes the quantitative pharmacological effects of chlordesmethyldiazepam administered orally in mice, providing insight into its potency for various central nervous system effects.[1]

| Pharmacological Effect | Test Model | Parameter | Value (mg/kg, p.o.) |

| Anticonvulsant Activity | Pentetrazole-induced clonic convulsions | ED₅₀ | 0.11 |

| Anxiolytic Activity | Four-plate test | MED | 2 |

| Myorelaxant Activity | Rota-rod test | ED₅₀ | 17.5 |

| Sedative Effect | Inhibition of locomotor activity | ED₅₀ | 34 |

| Neurotoxic Effect | Abolition of the righting reflex | NTD₅₀ | 190 |

| ED₅₀: Median Effective Dose; MED: Minimum Effective Dose; NTD₅₀: Median Neurotoxic Dose. Data from a comparative study in mice.[1] |

Representative In Vitro GABA-A Receptor Modulation Data (Diazepam)

To illustrate the typical binding affinity and functional potentiation of a classical benzodiazepine at the molecular level, the following table presents data for diazepam. This serves as a proxy to understand the expected receptor-level interactions of this compound.

| Parameter | Receptor Subtype | Value | Description |

| Binding Affinity (Kᵢ) | α1β3γ2 | 64 ± 2 nM | Inhibitory constant, indicating high-affinity binding to the benzodiazepine site.[5] |

| Binding Affinity (Kᵢ) | α2β3γ2 | 61 ± 10 nM | Similar high-affinity binding across different alpha subunits.[5] |

| Binding Affinity (Kᵢ) | α3β3γ2 | 102 ± 7 nM | Consistent high-affinity binding.[5] |

| Binding Affinity (Kᵢ) | α5β3γ2 | 31 ± 5 nM | Highest affinity for the α5-containing subtype.[5] |

| Functional Potentiation (EC₅₀) | α1β2γ2 | 64.8 ± 3.7 nM | Concentration for half-maximal enhancement of GABA-activated current.[6] |

| Kᵢ: Inhibitory constant from radioligand displacement assays; EC₅₀: Half-maximal effective concentration from electrophysiology assays. These values are for Diazepam and are presented for illustrative purposes. |

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The therapeutic and physiological effects of this compound are mediated through its interaction with the GABA-A receptor, a pentameric ligand-gated ion channel.[3]

GABA-A Receptor Structure and Function: The receptor is typically composed of two α, two β, and one γ subunit, forming a central chloride (Cl⁻) ion pore.[7] The binding of the endogenous neurotransmitter GABA to its sites at the α/β subunit interfaces triggers a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron.[7] This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[3]

Benzodiazepine Binding and Modulation: this compound, like other benzodiazepines, does not bind to the GABA binding site (the orthosteric site). Instead, it binds to a distinct allosteric site located at the interface between the α and γ subunits.[3] This binding event does not open the channel directly but induces a conformational change in the receptor that increases its affinity for GABA.[3] The practical consequence is an increase in the frequency of channel opening in the presence of GABA, leading to a potentiation of the GABAergic inhibitory signal.[3][4] This enhanced inhibition underlies the compound's clinical effects.

Caption: GABA-A Receptor Positive Allosteric Modulation by this compound.

Experimental Protocols for Mechanistic Studies

The affinity and functional effects of this compound on the GABA-A receptor can be quantified using standard pharmacological assays.

Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This competitive binding assay determines the affinity of a test compound (this compound) for the benzodiazepine binding site by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in GABA-A receptors (e.g., rat cerebral cortex) or membranes from cells expressing recombinant receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to isolate the membrane fraction containing the receptors.

-

Wash the membrane pellet and resuspend it in the assay buffer. Determine the final protein concentration.

-

-

Competitive Binding Assay:

-

Set up reactions in triplicate in a 96-well plate.

-

Total Binding: Incubate receptor membranes with a fixed concentration of a radioligand (e.g., [³H]-Flumazenil or [³H]-Flunitrazepam) near its Kₑ value.

-

Non-Specific Binding (NSB): Incubate receptor membranes, radioligand, and a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam) to saturate the specific binding sites.

-

Competition: Incubate receptor membranes, radioligand, and serial dilutions of the test compound (this compound).

-

Incubate all reactions at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology for Functional Modulation (EC₅₀)

This technique directly measures the effect of this compound on the function of the GABA-A receptor by recording the ion currents flowing through the channel in a single cell.

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) transiently or stably expressing the desired subunits of the human GABA-A receptor (e.g., α1β2γ2).

-

Plate the cells onto coverslips for recording 24-72 hours post-transfection.

-

-

Recording Setup:

-

Place a coverslip with cells on the stage of an inverted microscope.

-

Use a micromanipulator to approach a single cell with a glass micropipette (resistance 2-5 MΩ) filled with an intracellular solution (e.g., high chloride concentration).

-

Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Apply a stronger suction pulse to rupture the membrane patch, achieving the "whole-cell" configuration.

-

-

Voltage-Clamp Recording:

-

Experimental Protocol:

-

Establish a baseline current in the extracellular solution.

-

Apply a sub-maximal concentration of GABA (e.g., EC₃-EC₂₀) to elicit a control inward chloride current.

-

After washout and recovery, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-elicited current at each this compound concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each application.

-

Calculate the percentage potentiation relative to the control GABA response.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal potentiation) and the maximum efficacy (Eₘₐₓ).

-

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

- 1. In vitro studies on GABA release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Deschlorodiazepam in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available solubility data for deschlorodiazepam in various organic solvents. Due to the limited availability of comprehensive public data, this document focuses on presenting the existing quantitative and qualitative information in a structured format. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound is provided to empower researchers to generate further data in their own laboratories.

Core Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in selected organic solvents. It is important to note that quantitative data is sparse, and much of the available information is qualitative or semi-quantitative.

| Organic Solvent | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (99.88 mM)[1] | Not Specified | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | 0.1 - 1 mg/mL | Not Specified | Characterized as "slightly soluble".[2] |

| Ethanol | 0.1 - 1 mg/mL | Not Specified | Characterized as "slightly soluble".[2] |

Note: The significant discrepancy in reported DMSO solubility (25 mg/mL vs. 0.1-1 mg/mL) highlights the importance of standardized experimental conditions and reporting. The higher value may represent kinetic solubility or solubility under specific conditions (e.g., with heating or prolonged sonication), while the lower value might reflect thermodynamic solubility under standard conditions.

Experimental Protocols: Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of a compound such as this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Carefully add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted this compound solution using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as the mean and standard deviation of at least three replicate experiments.

-

Clearly state the solvent, temperature, and any other relevant experimental conditions.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide on the Stability of Deschlorodiazepam Under Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deschlorodiazepam under various laboratory conditions. It is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of key processes to facilitate a thorough understanding of the compound's stability profile. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the necessary studies and expected outcomes based on the known stability of related benzodiazepines and regulatory guidelines.

Introduction to this compound Stability

This compound is a benzodiazepine derivative with a chemical structure that, like other compounds in its class, is susceptible to degradation under certain environmental conditions. Understanding its stability is crucial for the development of analytical methods, formulation of stable dosage forms, and ensuring the safety and efficacy of potential therapeutic applications. The primary factors influencing the stability of benzodiazepines include pH, temperature, light, and oxidative stress. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Summary of Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.

| Form | Storage Condition | Recommended Duration | Source |

| Solid | Room Temperature | Up to 3 years | [1] |

| Solid | 0 - 4°C (Short Term) | Days to Weeks | [2] |

| Solid | -20°C (Long Term) | Months to Years (>2 years) | [2] |

| In Solvent (DMSO) | -20°C | Up to 1 year | [1] |

| In Solvent (DMSO) | -80°C | Up to 2 years | [1] |

Note: For solutions, it is recommended to aliquot the stock solution to prevent inactivation from repeated freeze-thaw cycles.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. These studies are a critical component of developing stability-indicating analytical methods.

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5][6][7]

3.1.1. Hydrolytic Degradation

-

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw samples at specified time points (e.g., 0, 6, 12, 24, 48, 168 hours).

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV method.

-

3.1.2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Methodology:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the drug solution.

-

Store the solution at room temperature for a specified duration (e.g., up to 48 hours), protected from light.

-

Withdraw samples at defined intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Analyze the samples using a validated HPLC-UV method.

-

3.1.3. Photolytic Degradation

-

Objective: To determine the photosensitivity of this compound.

-

Methodology:

-

Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples at the end of the exposure period using HPLC-UV.

-

3.1.4. Thermal Degradation

-

Objective: To assess the stability of solid this compound at elevated temperatures.

-

Methodology:

-

Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., up to 14 days).

-

Withdraw samples at various time points (e.g., 0, 3, 7, 14 days).

-

Prepare solutions of the withdrawn samples and analyze by HPLC-UV.

-

The results from forced degradation studies should be tabulated to clearly present the extent of degradation and the formation of impurities.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Peak Area %) |

| 0.1 M HCl (60°C, 168h) | 15.2 | 2 | DP1 (8.7%) |

| Water (60°C, 168h) | 2.1 | 1 | DP1 (1.5%) |

| 0.1 M NaOH (60°C, 168h) | 25.8 | 3 | DP2 (15.3%) |

| 3% H₂O₂ (RT, 48h) | 8.5 | 2 | DP3 (5.1%) |

| Photolytic (Solid) | 4.3 | 1 | DP4 (2.9%) |

| Photolytic (Solution) | 9.8 | 2 | DP4 (6.2%) |

| Thermal (80°C, 14d) | 6.7 | 1 | DP5 (4.3%) |

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are conducted to predict the shelf-life of a drug product under recommended storage conditions.

These protocols are based on ICH guidelines for different climatic zones. For the purpose of this guide, conditions for Climatic Zone II (subtropical and Mediterranean) are presented.

4.1.1. Long-Term Stability Testing

-

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36 months

4.1.2. Accelerated Stability Testing

-

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

-

Testing Frequency: 0, 3, 6 months

4.1.3. Analytical Parameters

At each time point, the following parameters should be evaluated:

-

Appearance

-

Assay of this compound

-

Content of Degradation Products

-

Dissolution (for solid dosage forms)

-

Water Content

The data from long-term and accelerated stability studies should be presented in a clear, tabular format.

Table 2: Long-Term Stability Data for this compound (25°C/60% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) | Dissolution (%) |

| 0 | White Powder | 100.1 | < 0.1 | 98.5 |

| 3 | White Powder | 99.8 | 0.12 | 98.2 |

| 6 | White Powder | 99.6 | 0.15 | 97.9 |

| 12 | White Powder | 99.2 | 0.21 | 97.5 |

| 24 | White Powder | 98.5 | 0.35 | 96.8 |

Visualizations

References

Sourcing and Characterization of Deschlorodiazepam Certified Reference Material: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, synthesis, and certification of Deschlorodiazepam as a Certified Reference Material (CRM). It is intended to serve as a practical resource for researchers, analytical scientists, and professionals involved in drug development and quality control. This document outlines the necessary steps to ensure the accuracy, traceability, and reliability of this compound standards used in analytical testing.

Sourcing of this compound Certified Reference Material

The initial step for any analytical study involving this compound is to procure a well-characterized reference material. Several reputable suppliers provide this compound as an analytical reference standard or Certified Reference Material (CRM). When sourcing this material, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) that details the material's identity, purity, and the methods used for its characterization.

Below is a summary of commercially available this compound reference materials:

| Supplier | Product Name | CAS Number | Purity | Notes |

| MedKoo | This compound | 3034-65-9 | >98% | Analytical reference standard.[1] |

| MedChemExpress | This compound | 3034-65-9 | 98.64% (LCMS) | Analytical reference standard.[2] |

| Cayman Chemical | This compound | 3034-65-9 | ≥98% | Analytical reference standard intended for research and forensic applications.[3] |

Note: While these products are sold as "analytical reference standards," for applications requiring the highest level of accuracy and traceability, it is recommended to source a "Certified Reference Material" that has been produced and certified under an ISO 17034 accredited quality system.

Synthesis of this compound

For laboratories with organic synthesis capabilities, this compound (1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) can be prepared. The following is a generalized synthetic protocol adapted from established methods for the synthesis of 1,4-benzodiazepine-2-ones.

Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process, beginning with the appropriate precursors and culminating in the formation of the benzodiazepine ring system.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

Materials:

-

2-(Methylamino)benzophenone

-

Glycine ethyl ester hydrochloride

-

Pyridine

-

Toluene

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Step 1: Condensation

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(methylamino)benzophenone (1 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents) in toluene.

-

Add pyridine (2 equivalents) as a base.

-

Reflux the mixture for 12-24 hours, azeotropically removing water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Cyclization

-

Prepare a solution of sodium ethoxide in ethanol.

-

Dissolve the crude intermediate from Step 1 in anhydrous ethanol and add it dropwise to the sodium ethoxide solution at 0°C.

-

Allow the reaction mixture to stir at room temperature for 4-8 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, neutralize the reaction with 1M HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

-

-

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

-

-

Step 4: Characterization

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

-

Certification of this compound as a Certified Reference Material

The certification of a reference material involves a rigorous process to establish its property values and associated uncertainties, ensuring metrological traceability. This process is governed by international standards such as ISO 17034.

Certification Workflow

The certification of a chemical reference material is a comprehensive process that includes characterization, homogeneity and stability studies, and the assignment of a certified value with its uncertainty.

Caption: A workflow illustrating the key stages in the certification of a reference material.

Experimental Protocol for Homogeneity Study

Objective: To assess the between-unit and within-unit homogeneity of the candidate this compound CRM.

Methodology:

-

Sampling:

-

From a batch of candidate CRM units (e.g., vials), randomly select a representative number of units (typically 10-15).

-

From each selected unit, take at least two independent sub-samples for analysis.

-

-

Analytical Method:

-

Use a validated, high-precision analytical method, such as HPLC-UV or GC-MS, to determine the purity of this compound in each sub-sample.

-

-

Data Analysis:

-

Perform a one-way Analysis of Variance (ANOVA) on the obtained data to assess the between-unit and within-unit variances.

-

The between-unit standard deviation (s_bb) is a measure of the inhomogeneity between units and is used to calculate the uncertainty contribution from homogeneity (u_hom).

-

Statistical Analysis Summary:

| Statistical Parameter | Description |

| Mean Square Between (MS_between) | Variance between the different CRM units. |

| Mean Square Within (MS_within) | Variance within the sub-samples of a single CRM unit. |

| F-statistic | Ratio of MS_between to MS_within, used to test for significant differences between units. |

| Between-unit standard deviation (s_bb) | Calculated from MS_between and MS_within. |

| Uncertainty due to inhomogeneity (u_hom) | Derived from s_bb. |

Experimental Protocol for Stability Study

Objective: To assess the stability of the this compound CRM under defined storage and transport conditions.

Methodology (Isochronous Stability Study):

-

Study Design:

-

Select a number of CRM units from the batch.

-

Store the units at different temperature conditions:

-

Reference temperature (e.g., -20°C)

-

Long-term storage temperature (e.g., 4°C)

-

Accelerated (stress) temperatures (e.g., 25°C, 40°C)

-

-

At predetermined time points (e.g., 0, 3, 6, 12, 24 months), move units from the higher temperature storage to the reference temperature.

-

-

Analysis:

-

At the end of the study period, analyze all samples from the different storage conditions and time points simultaneously under repeatability conditions using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis:

-

For each storage temperature, plot the measured purity against the storage time.

-

Perform a linear regression analysis to determine if there is a significant trend (slope) of degradation over time.

-

The uncertainty due to long-term stability (u_lts) and short-term (transport) stability (u_sts) are calculated from the results of this study.

-

Uncertainty Budget Calculation

The overall uncertainty of the certified value is a combination of the uncertainties from characterization (purity), homogeneity, long-term stability, and short-term stability.

Example of an Uncertainty Budget:

| Uncertainty Component | Symbol | Value (%) | Distribution | Divisor | Standard Uncertainty (%) |

| Purity (Characterization) | u_char | 0.10 | Normal (k=2) | 2 | 0.050 |

| Homogeneity | u_hom | 0.08 | Rectangular | √3 | 0.046 |

| Long-term Stability | u_lts | 0.12 | Rectangular | √3 | 0.069 |

| Short-term Stability | u_sts | 0.05 | Rectangular | √3 | 0.029 |

| Combined Standard Uncertainty | u_c | - | - | - | 0.101 |

| Expanded Uncertainty (k=2) | U | - | - | - | 0.202 |

The combined standard uncertainty (u_c) is calculated as the square root of the sum of the squares of the individual standard uncertainties. The expanded uncertainty (U) is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a 95% confidence level.

Mechanism of Action: Benzodiazepine Signaling Pathway

This compound, as a benzodiazepine, exerts its effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Caption: The signaling pathway of this compound at the GABA-A receptor.